molecular formula C27H25N3O3 B11083615 11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11083615
M. Wt: 439.5 g/mol
InChI Key: FZWFXQJDLNGVJB-UHFFFAOYSA-N
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Description

11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process may include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Functional group modifications: Introduction of the nitro and methyl groups through nitration and alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Halogens or other electrophiles for substitution reactions.

Major Products

    Aminated derivatives: From reduction of the nitro group.

    Halogenated derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology

    Biological assays: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Investigated for its potential as a therapeutic agent in various diseases.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar core structures but different functional groups.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

    Functional group diversity: The presence of both nitro and methyl groups in specific positions.

    Biological activity: Unique interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(4-methyl-3-nitrophenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25N3O3/c1-16-7-10-18(11-8-16)20-13-23-26(25(31)15-20)27(29-22-6-4-3-5-21(22)28-23)19-12-9-17(2)24(14-19)30(32)33/h3-12,14,20,27-29H,13,15H2,1-2H3

InChI Key

FZWFXQJDLNGVJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)C)[N+](=O)[O-])C(=O)C2

Origin of Product

United States

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